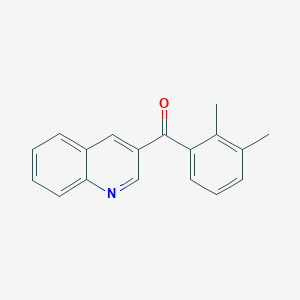
4-(2,5-Difluorobenzoyl)quinoline; 97%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,5-Difluorobenzoyl)quinoline is a quinoline derivative with promising biological properties. It has a molecular formula of C16H9F2NO and a molecular weight of 269.25 .
Synthesis Analysis
The synthesis of quinoline derivatives like 4-(2,5-Difluorobenzoyl)quinoline is often achieved through two steps: quaternization of the nitrogen heterocycle followed by a [3+2] dipolar cycloaddition reaction .Molecular Structure Analysis
The molecular structure of 4-(2,5-Difluorobenzoyl)quinoline consists of a quinoline core with a 2,5-difluorobenzoyl group attached . The compound is a yellowish-white powder.Physical And Chemical Properties Analysis
4-(2,5-Difluorobenzoyl)quinoline is a yellowish-white powder. It has a molecular weight of 269.24 g/mol .科学的研究の応用
Synthesis and Chemical Properties
- Multicomponent Synthesis of Derivatives : 5,6-Dihydrobenzo[h]quinoline derivatives were synthesized via condensation of arylidenes with 1-tetralone, including methods using thermal, microwave, and ultrasound methodologies (Almutairi, Al-Hazimi, & El-Baih, 2009).
- Molecular Structure Study : Computational and experimental studies on molecular structures of Benzo[g]pyrimido[4,5-b]quinoline derivatives, highlighting the structural details and thermodynamic features (Trilleras et al., 2017).
Biological and Pharmaceutical Research
- Fluorophore Application in Biochemistry : Quinoline derivatives, specifically aminoquinolines, are noted for their role as efficient fluorophores in biochemistry and medicine, used in studying various biological systems (Aleksanyan & Hambardzumyan, 2013).
- Potential Cytotoxicity Screening : Certain quinoline derivatives were screened for potential cytotoxicity on various cell lines, including colorectal carcinoma and glioblastoma, though no significant cytotoxic activity was noted (Almutairi, Al-Hazimi, & El-Baih, 2009).
Material Science and Spectroscopy
- Spectroscopic Characterization and Analysis : Studies on the spectroscopic characterization of quinoline derivatives, such as analysis of FT-IR, NMR, and UV-Vis absorption and fluorescence emission, provide insights into their molecular interactions and biological potentials (Wazzan, Al-Qurashi, & Faidallah, 2016).
Environmental Impact and Eco-Friendly Synthesis
- Environmentally Friendly Synthesis : The development of environmentally friendly multicomponent methodologies for synthesizing quinoline derivatives emphasizes the importance of sustainable practices in chemical research (Trilleras et al., 2017).
将来の方向性
作用機序
Target of Action
Quinolines and their derivatives have been known to exhibit a broad range of biological activities, including antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor effects . They are known to inhibit bacterial DNA synthesis by forming a ternary complex with a DNA molecule and gyrase and topoisomerase IV enzymes .
Mode of Action
Quinolines generally work by inhibiting bacterial dna synthesis, blocking bacterial dna supercoiling .
Biochemical Pathways
Given the general mode of action of quinolines, it can be inferred that the compound likely interferes with dna replication and transcription processes in bacteria .
Pharmacokinetics
Quinolones, in general, are known for their excellent tissue penetration, which contributes to their bioavailability .
Result of Action
Given the general mode of action of quinolines, it can be inferred that the compound likely leads to the inhibition of bacterial growth by interfering with dna replication .
Action Environment
Factors such as ph, temperature, and presence of other compounds can potentially influence the action of quinolines .
生化学分析
Biochemical Properties
Quinoline derivatives have been known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions often depends on the specific structure and functional groups present in the quinoline derivative .
Cellular Effects
Quinoline derivatives have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Quinoline derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of 3-(2,5-Difluorobenzoyl)quinoline at different dosages in animal models have not been reported. Studies on similar quinoline derivatives suggest that the effects can vary with dosage, and high doses may have toxic or adverse effects .
Metabolic Pathways
Quinoline derivatives can be involved in various metabolic pathways, interacting with enzymes or cofactors, and may affect metabolic flux or metabolite levels .
Transport and Distribution
Quinoline derivatives can interact with transporters or binding proteins, which may affect their localization or accumulation .
Subcellular Localization
Quinoline derivatives may be directed to specific compartments or organelles based on targeting signals or post-translational modifications .
特性
IUPAC Name |
(2,5-difluorophenyl)-quinolin-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9F2NO/c17-12-5-6-14(18)13(8-12)16(20)11-7-10-3-1-2-4-15(10)19-9-11/h1-9H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGXMQSSOGDNZJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)C(=O)C3=C(C=CC(=C3)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














